Vinorelbine N-Methiodide
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Overview
Description
Vinorelbine N-Methiodide is a semi-synthetic vinca alkaloid derivative. It is primarily used in the treatment of various types of cancer, including non-small cell lung cancer and breast cancer. This compound is known for its ability to disrupt the normal function of microtubules, thereby inhibiting cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vinorelbine N-Methiodide is synthesized through a series of chemical reactions starting from natural vinca alkaloids. The synthetic route involves the modification of the catharanthine unit of the vinca alkaloid structure. The process includes several steps such as oxidation, reduction, and substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions as in the laboratory. The process is optimized for higher yield and purity, and it includes steps like crystallization and purification to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Vinorelbine N-Methiodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is formed .
Major Products
The major products formed from these reactions include various intermediates that are further processed to obtain this compound. These intermediates are crucial for the overall synthesis and contribute to the final structure of the compound .
Scientific Research Applications
Vinorelbine N-Methiodide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactions of vinca alkaloids.
Biology: It is used to study the effects of microtubule disruption on cell division and apoptosis.
Medicine: It is extensively used in cancer research for developing new chemotherapy drugs and understanding their mechanisms of action.
Industry: It is used in the pharmaceutical industry for the production of anti-cancer drugs
Mechanism of Action
Vinorelbine N-Methiodide exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules. By disrupting the polymerization of tubulin, it prevents the formation of the mitotic spindle, thereby inhibiting cell division. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells .
Comparison with Similar Compounds
Vinorelbine N-Methiodide is compared with other vinca alkaloids such as vinblastine, vincristine, and vindesine. While all these compounds share a similar mechanism of action, this compound is unique due to its structural modifications, which enhance its selectivity for mitotic microtubules over axonal microtubules. This reduces the neurotoxicity commonly associated with other vinca alkaloids .
List of Similar Compounds
- Vinblastine
- Vincristine
- Vindesine
Properties
CAS No. |
89368-96-7 |
---|---|
Molecular Formula |
C₄₆H₅₇IN₄O₈ |
Molecular Weight |
920.87 |
Synonyms |
(2R,6R,8S)-8-[(2β,3β,4β,5α,12R,19α)-4-(Acetyloxy)-6,7-didehydro-3-hydroxy-16-methoxy-3-(methoxycarbonyl)-1-methylaspidospermidin-15-yl]-4-ethyl-1,3,6,7,8,9-hexahydro-2-methyl-2,6-methano-2H-azecino[4,3-b]indolium Iodide; [2R-(2R*,6R*,8S*)]-8-[(2β,3β, |
Origin of Product |
United States |
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